1-Bromopropane

概述

描述

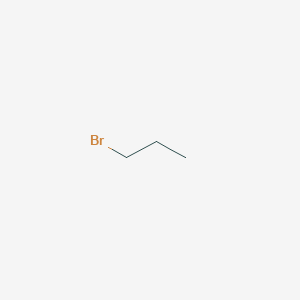

1-Bromopropane (1-BP), also known as n-propyl bromide (CAS 106-94-5), is a halogenated alkane with the chemical formula C₃H₇Br. It is a volatile, colorless to pale yellow liquid with a vapor pressure of 143 mmHg at 20°C and a log P (octanol-water partition coefficient) of 2.1, indicating moderate hydrophobicity .

1-BP is widely used as a solvent in metal degreasing, electronics cleaning, adhesive formulations, and pharmaceutical synthesis .

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromopropane can be synthesized through several methods:

Hydrobromination of Propene: This method involves the free-radical addition of hydrogen bromide to propene in the presence of organic peroxides, yielding this compound as the major product.

This laboratory technique treats propanol with a mixture of hydrobromic and sulfuric acids:Substitutive Bromination of Propanol: CH3CH2CH2OH+HBr→CH3CH2CH2Br+H2O

Alternatively, propanol can be treated with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .Industrial Production Methods: Industrial routes to this compound typically involve free-radical additions to the corresponding alkenes, ensuring the anti-Markovnikov product is obtained .

化学反应分析

1-Bromopropane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles to form different products. For example, with sodium ethoxide, it forms ethyl propyl ether.

Elimination Reactions: When treated with a strong base like potassium tert-butoxide, it undergoes dehydrohalogenation to form propene.

Oxidation and Reduction Reactions: While this compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium ethoxide in ethanol.

Elimination: Potassium tert-butoxide in tert-butanol.

Major Products:

Nucleophilic Substitution: Ethyl propyl ether.

Elimination: Propene.

科学研究应用

Industrial Uses

1-Bromopropane is primarily utilized in the following sectors:

- Solvent Applications :

- Dry Cleaning :

- Chemical Intermediate :

Cleaning and Degreasing

A study conducted by the Environmental Protection Agency (EPA) highlighted that this compound is effective for vapor and immersion degreasing operations, which are essential for maintaining the cleanliness of precision components in electronics and aerospace industries. The compound's ability to dissolve fats, waxes, and resins makes it a preferred choice for these applications .

| Application | Details |

|---|---|

| Vapor Degreasing | Effective for cleaning metals and electronics |

| Immersion Cleaning | Used in various industrial cleaning processes |

| Dry Cleaning | Alternative to traditional solvents |

Toxicological Studies

Research has indicated potential health risks associated with exposure to this compound. For instance, studies have shown that high concentrations can lead to neurotoxic effects in animal models. A notable study reported decreased grip strength in rats exposed to 1,000 ppm of 1-BP over a specific duration .

| Study | Findings |

|---|---|

| Garner et al. (2007) | Reduced sperm motility in mice at high exposure levels |

| Wang et al. (2002) | Morphological changes observed in rat brains at elevated concentrations |

| NTP Studies | Evidence of carcinogenicity in long-term exposure studies |

Consumer Applications

This compound is also found in various consumer products:

作用机制

The primary mechanism of action for 1-bromopropane involves its role as an alkylating agent. It can alkylate nucleophilic sites on various molecules, including proteins and nucleic acids. This alkylation can disrupt normal cellular functions and has been studied for its potential neurotoxic effects .

相似化合物的比较

Comparison with Similar Compounds

2-Bromopropane (2-BP)

Physical and Chemical Properties

- Structure : Secondary bromide (C₃H₇Br) vs. primary bromide (1-BP).

- Volatility : Lower vapor pressure compared to 1-BP, reducing airborne exposure risk.

- Reactivity : 2-BP is less reactive in nucleophilic substitution reactions due to steric hindrance.

Toxicity Profile

- Neurotoxicity : Both isomers cause neurotoxic effects, but 1-BP exhibits stronger central nervous system (CNS) impacts, including cognitive deficits .

- Reproductive Toxicity : 2-BP primarily targets testicular germ cells , causing apoptosis, while 1-BP affects ovarian follicles and sperm motility .

- Carcinogenicity: Neither is classified by IARC, but both share key characteristics of carcinogens (e.g., genotoxicity, oxidative stress induction) .

1-Iodopropane (1-IP)

Functional Differences

- Stability : 1-IP is less stable than 1-BP due to weaker C–I bonds, limiting its industrial utility.

- Cost : Iodine’s scarcity makes 1-IP significantly more expensive than brominated analogs.

Toxicity

- Limited data, but iodine’s higher atomic weight may increase bioaccumulation risks compared to 1-BP .

Chlorinated Solvents (e.g., Perchloroethylene)

Environmental and Health Trade-offs

- Carcinogenicity: Perchloroethylene is a confirmed human carcinogen (IARC Group 2A), whereas 1-BP’s carcinogenicity remains under review .

- Regulatory Status: Stricter phase-out mandates for chlorinated solvents have driven 1-BP adoption, though 1-BP now faces similar restrictions .

Hydrofluorocarbons (HFCs)

Data Tables

Table 1: Physical and Toxicological Comparison

Table 2: Regulatory Status (2025)

Market and Industry Trends

- Production : Global 1-BP market is dominated by Albemarle , Chemtura , and ICL , with China contributing ~40% of production capacity .

- Applications : Industrial cleaning solvents account for 65% of demand, driven by electronics manufacturing .

- Challenges : Rising regulatory scrutiny (e.g., EPA’s 2024 TSCA rules) and competition from ionic liquids and bio-based solvents .

生物活性

1-Bromopropane, also known as n-propyl bromide (CASRN: 106-94-5), is an organic compound that has garnered attention due to its widespread industrial use and potential health impacts. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

This compound is a colorless liquid with a sweet odor, primarily used as a solvent in various applications, including cleaning agents, adhesives, and in the manufacture of pharmaceuticals. Its chemical structure is represented as C3H7Br, and it is classified as a halogenated hydrocarbon.

General Toxicity

This compound has been associated with several adverse health effects upon exposure. The Agency for Toxic Substances and Disease Registry (ATSDR) outlines that inhalation exposure can lead to neurological, reproductive, and developmental toxicity .

- Neurotoxicity : Animal studies have shown that exposure to this compound can alter neurotransmitter systems, leading to increased excitability in neurons and potential long-term cognitive effects . Specific studies indicated significant reductions in hindlimb grip strength and alterations in myofilament structure in skeletal muscles .

- Reproductive Toxicity : Research indicates that this compound exposure can result in reduced sperm motility and altered reproductive parameters in male rats. The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was identified at specific exposure concentrations .

- Developmental Toxicity : In pregnant rats, exposure to this compound resulted in reduced fetal weights and other developmental impairments .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on animal studies showing increased tumor incidence . The National Toxicology Program (NTP) has reported significant increases in tumors of epithelial origin in exposed animal populations .

The biological activity of this compound is mediated through several mechanisms:

- Oxidative Stress : Studies have demonstrated that this compound induces mitochondrial damage and lipid peroxidation in respiratory epithelial cells, leading to cellular dysfunction and apoptosis .

- Inflammatory Response : In vitro studies suggest that this compound inhibits NF-κB activity, which plays a crucial role in the inflammatory response. This inhibition could contribute to neurodegenerative processes observed in animal models .

Case Studies

Several case studies highlight the health impacts associated with occupational exposure to this compound:

- Case Study 1 : A cohort of workers exposed to high levels of this compound reported symptoms including numbness, diminished vibration sense, and other neurological deficits. These findings correlate with experimental data showing neurotoxic effects in animal models .

- Case Study 2 : A study involving pregnant workers exposed to this compound revealed adverse reproductive outcomes, including low birth weights and developmental delays in infants. This aligns with findings from animal studies indicating developmental toxicity at similar exposure levels .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Effect Observed | Exposure Level | Species |

|---|---|---|---|

| Neurotoxicity Study | Increased neuronal excitability | Various ppm | Rats |

| Reproductive Study | Reduced sperm motility | NOAEL at 600 ppm | Rats |

| Developmental Study | Reduced fetal weight | LOAEL at 750 ppm | Rats |

| Carcinogenic Study | Increased incidence of epithelial tumors | Various ppm | Mice |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 1-bromopropane in laboratory settings?

- Methodological Answer : Researchers should implement a hierarchy of controls, including engineering controls (e.g., fume hoods), administrative measures (e.g., exposure time limits), and personal protective equipment (PPE) such as nitrile gloves and respirators rated for organic vapors. Safety Data Sheets (SDS) must be updated to reflect EPA’s guidelines, including emergency procedures for spills or inhalation exposure .

Q. How should researchers design initial studies to assess acute toxicity of 1-BP?

- Methodological Answer : Acute toxicity studies should follow OECD Test Guidelines (e.g., TG 423 or 436), using rodent models to determine median lethal dose (LD50) or concentration (LC50). Parameters include monitoring neurological effects (e.g., motor activity depression) and histopathological analysis of target organs (liver, kidneys). Dose-response curves should account for volatility and inhalation exposure routes .

Q. What standardized methods exist for quantifying 1-BP in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with purge-and-trap or solid-phase microextraction (SPME) is recommended for air and water samples. Calibration curves should use isotopically labeled internal standards (e.g., this compound-d7) to mitigate matrix effects. EPA Method 8260B provides a validated framework for detecting halogenated volatiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenic potencies of 1-BP across studies?

- Methodological Answer : Conduct a weight-of-evidence analysis by evaluating study quality using EPA’s Systematic Review criteria, such as risk of bias (e.g., sample size, control groups) and consistency across endpoints (e.g., tumor incidence in rodents vs. in vitro mutagenicity). Meta-analyses should stratify data by exposure duration, purity of 1-BP (≥99% vs. industrial-grade), and metabolic activation pathways .

Q. What experimental approaches elucidate the mechanism of 1-BP-induced neurotoxicity?

- Methodological Answer : Use primary neuronal cultures or in vivo models to assess glutathione depletion and oxidative stress markers (e.g., lipid peroxidation, 8-OHdG). Electrophysiological recordings can detect synaptic transmission disruptions. Comparative studies with structurally analogous compounds (e.g., 2-bromopropane) may isolate the role of bromine positioning in neurotoxicity .

Q. How should systematic reviews integrate gray literature (e.g., industry reports) with peer-reviewed data for 1-BP risk assessment?

- Methodological Answer : Apply the EPA’s data screening framework: (1) categorize sources by reliability (e.g., government reports > trade articles); (2) tag studies by endpoint (e.g., reproductive toxicity); (3) exclude non-primary data (reviews). Use tools like DistillerSR for iterative refinement, ensuring transparency in inclusion/exclusion criteria .

Q. What methodologies best assess chronic low-dose 1-BP exposure in occupational settings?

- Methodological Answer : Longitudinal cohort studies with biomonitoring (e.g., urinary bromine metabolites) paired with air sampling via passive diffusion tubes. Adjust for confounders (co-exposure to solvents, smoking) using multivariate regression. Neurobehavioral test batteries (e.g., WHO-NCTB) should track cumulative effects .

Q. How can in vitro models be optimized to predict 1-BP hepatotoxicity in humans?

- Methodological Answer : Use 3D liver spheroids or microphysiological systems (MPS) with cytochrome P450 (CYP2E1) induction. Compare metabolite profiles (e.g., bromoacetone) across species using LC-HRMS. Validate against primary human hepatocytes and adjust for inter-individual metabolic variability via donor stratification .

Regulatory and Compliance Questions

Q. What are the key considerations for ensuring TSCA compliance in 1-BP research involving human subjects?

- Methodological Answer : Adhere to EPA’s proposed rules under TSCA Section 6(a), including SDS updates with use restrictions (e.g., insulation applications only after 21 months post-rule enactment). Document engineering controls and obtain prior approval for workplace exposure studies exceeding 0.1 ppm 8-hour TWA .

Q. How to design ecotoxicology studies aligning with EPA’s risk evaluation framework for 1-BP?

- Methodological Answer : Follow the EPA’s ecological tiers: Tier 1 assesses acute aquatic toxicity (Daphnia magna LC50; algae growth inhibition). Tier 2 evaluates bioaccumulation potential using log Kow (octanol-water coefficient) and biodegradation (OECD 301F). Include sediment toxicity tests if log Kow >3 .

Q. Data Analysis and Reporting

Q. What statistical methods address non-linear dose-response relationships in 1-BP toxicity data?

- Methodological Answer : Employ benchmark dose (BMD) modeling with PROAST software, selecting the most sensitive endpoint (e.g., reduced pup weight in developmental studies). Use model averaging to account for uncertainty and report BMDL10 values for risk characterization .

Q. How to reconcile discrepancies between in vivo carcinogenicity data and epidemiological studies?

- Methodological Answer : Apply the Hill criteria for causality, examining biological plausibility (e.g., DNA adduct formation) and coherence with mode of action (e.g., oxidative stress). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent tumor incidence to human equivalent doses .

Q. Tables for Key Methodological Reference

属性

IUPAC Name |

1-bromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br, Array | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021874 | |

| Record name | 1-Bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromopropane appears as a colorless liquid. Slightly denser than water and slightly soluble in water. Flash point below 75 °F. When heated to high temperatures may emit toxic fumes. Special Hazards of Combustion Products: Toxic fumes of Hydrogen Bromide (USCG, 1999), Liquid, Colorless liquid; [ACGIH], COLOURLESS LIQUID., A flammable or combustible colorless liquid. | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

160 °F at 760 mmHg (USCG, 1999), 71 °C at 760 mm, 71.0 °C, 159.6 °F | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

78 °F (USCG, 1999), 22 °C (72 °F) - closed cup, 22 °C c.c., 71.6 °F (closed cup) | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 2,450 mg/L at 20 °C, Slightly soluble in water, Soluble in acetone, ethanol, ether, benzene chloroform, carbon tetrachloride, Solubility in water, g/l at 20 °C: 2.5 (slightly soluble) | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3537 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.353 at 20 °C/20 °C, Relative density (water = 1): 1.35, 1.3537 | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.25 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

274.01 mmHg (USCG, 1999), 111.0 [mmHg], 110.8 mm Hg at 20 °C, Vapor pressure, kPa at 18 °C: 13.3, 274.01 mmHg | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

1-Bromopropane, either directly or via reactive metabolites, causes molecular alterations that typically are associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion. These alterations, observed mainly in vitro and in toxicity studies in rodents, are relevant to possible mechanisms of human carcinogenicity and support the relevance of the cancer studies in experimental animals to human carcinogenicity. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2-Bromopropane (75-26-3) is present as a contaminant in commercial grade bromopropane at 0.1% to 0.2%. 2-BP is also known as isopropylbromide; 2-propylbromide; and sec-propylbromide. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

106-94-5 | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9746DNE68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-166 °F (USCG, 1999), -110 °C, Liquid molar volume = 0.09143 cu m/kmol; IG heat of formation = -8.7864X10+7 J/kmol; Heat fusion at melting point = 6.5270X10+6 J/kmol, -166 °F | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。